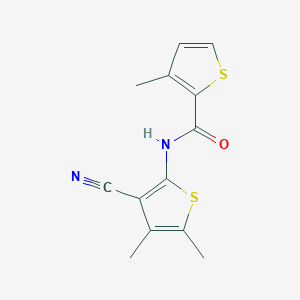![molecular formula C19H23NO3 B4278835 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4278835.png)
2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide
Overview
Description
2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide, also known as DMPB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPB belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling, protein folding, and stress response. 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide has been shown to enhance the activity of sigma-1 receptors, leading to increased calcium release and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide in lab experiments is its high selectivity for sigma-1 receptors. This allows for more precise modulation of sigma-1 receptor activity compared to other compounds that may have off-target effects. However, one limitation of using 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide. One area of interest is its potential therapeutic applications for neurological disorders such as Alzheimer's disease and depression. Additional studies are needed to further elucidate the mechanism of action of 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide and its effects on sigma-1 receptor function. Furthermore, the development of new analogs of 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide may lead to compounds with improved pharmacological properties and increased selectivity for sigma-1 receptors.
Scientific Research Applications
2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to have potential applications in the field of neuroscience. It has been shown to selectively bind to sigma-1 receptors, which are present in the central nervous system and are involved in various physiological processes such as pain perception, memory, and mood regulation. 2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide has been found to modulate the activity of sigma-1 receptors and may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease, depression, and neuropathic pain.
properties
IUPAC Name |
2,4-dimethoxy-N-[1-(4-methylphenyl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-17(14-8-6-13(2)7-9-14)20-19(21)16-11-10-15(22-3)12-18(16)23-4/h6-12,17H,5H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINWLKVVWBFJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2-furylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278765.png)

![2,6-dimethyl-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B4278775.png)
![4-(4-chlorophenyl)-2-[(4-methoxy-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4278781.png)
![N-[1-(4-ethylphenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B4278787.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4278799.png)
![2-{[(2-thienylmethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4278811.png)
![4-methyl-1-[(3-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B4278812.png)
![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278813.png)
![2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4278819.png)
![2-(4-chloro-2-methylphenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B4278825.png)

